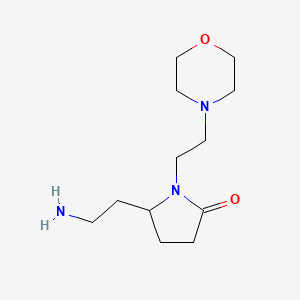

5-(2-Amino-ethyl)-1-(2-morpholin-4-YL-ethyl)-pyrrolidin-2-one

Description

5-(2-Amino-ethyl)-1-(2-morpholin-4-YL-ethyl)-pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by two key substituents: a 2-aminoethyl group at the 5-position and a 2-morpholin-4-yl-ethyl group at the 1-position of the pyrrolidinone ring. The pyrrolidin-2-one core is a five-membered lactam ring, which confers rigidity and influences hydrogen-bonding capabilities.

Properties

Molecular Formula |

C12H23N3O2 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

5-(2-aminoethyl)-1-(2-morpholin-4-ylethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C12H23N3O2/c13-4-3-11-1-2-12(16)15(11)6-5-14-7-9-17-10-8-14/h11H,1-10,13H2 |

InChI Key |

KFNBFVDUUHYYJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1CCN)CCN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-ethyl)-1-(2-morpholin-4-YL-ethyl)-pyrrolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the aminoethyl and morpholinoethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-ethyl)-1-(2-morpholin-4-YL-ethyl)-pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidinone ring.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic conditions.

Reduction: LiAlH4 in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

5-(2-Amino-ethyl)-1-(2-morpholin-4-YL-ethyl)-pyrrolidin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Amino-ethyl)-1-(2-morpholin-4-YL-ethyl)-pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, in medicinal applications, it may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrrolidin-2-one Derivatives

Key Observations :

- Hydrophilicity: The target compound’s aminoethyl and morpholine groups enhance water solubility compared to DMBPO’s hydrophobic benzyl group or the trityloxymethyl group in .

- Steric Effects : The morpholin-4-yl-ethyl chain introduces moderate steric bulk, less than the trityl group in but more than DMBPO’s benzyl group.

Key Observations :

Key Observations :

- Yields for pyrrolidin-2-one derivatives vary widely (17–41% in , 33% in ), likely due to steric and electronic effects of substituents.

- The target compound’s synthesis may require careful optimization of the morpholine-ethyl and aminoethyl grafting steps to avoid side reactions.

Physicochemical and Conformational Properties

- Ring Puckering: The pyrrolidin-2-one ring adopts non-planar conformations, as described by Cremer and Pople’s puckering coordinates . Substituents like the morpholine-ethyl group may influence puckering amplitude (q) and phase angle (φ), altering binding pocket compatibility compared to DMBPO or trityl derivatives.

- LogP Predictions : The target compound’s LogP is likely lower than DMBPO (more hydrophobic) but higher than morpholine-free analogs due to balanced hydrophilic/hydrophobic substituents.

Biological Activity

5-(2-Amino-ethyl)-1-(2-morpholin-4-YL-ethyl)-pyrrolidin-2-one is a chemical compound with notable potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidinone core and substituted functional groups, suggests various biological activities that could be leveraged for therapeutic applications. This article explores the biological activity of this compound, including its interactions with biological targets, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C12H23N3O2, with a molecular weight of 241.33 g/mol. The compound features a pyrrolidinone ring, an amino group, and a morpholine side chain, which contribute to its reactivity and biological properties .

Research suggests that this compound may interact with several biological targets, potentially influencing cellular signaling pathways. Notably, preliminary studies indicate possible interactions with nitric oxide synthase, which plays a crucial role in inflammatory responses .

Interaction Studies

The binding affinities of this compound with various receptors and enzymes have been investigated. It is hypothesized that the amino group may engage in nucleophilic substitution reactions while the carbonyl group can undergo condensation reactions . These interactions could elucidate its pharmacological effects.

Case Studies

Several studies highlight the potential applications of compounds similar to this compound:

Q & A

Q. What are the key synthetic strategies for preparing 5-(2-aminoethyl)-1-(2-morpholin-4-yl-ethyl)-pyrrolidin-2-one and its analogs?

Methodological Answer: The synthesis of pyrrolidin-2-one derivatives typically involves cyclization reactions or functionalization of pre-existing pyrrolidinone scaffolds . For example:

- Cyclization of amino-alcohol intermediates with morpholine derivatives under acidic or basic conditions (e.g., using NH₄OAc or K₂CO₃ as catalysts) .

- Mitsunobu reactions for introducing morpholine or aminoethyl groups via coupling with diethyl azodicarboxylate (DEAD) and triphenylphosphine .

- Protection/deprotection strategies for amines (e.g., Boc protection) to avoid side reactions during alkylation steps .

Example Reaction Table:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | NH₄OAc, MeOH, reflux | 46% | |

| Alkylation | DEAD, PPh₃, THF, 0°C → RT | 63% |

Q. How can researchers characterize this compound and validate its structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS):

- Infrared Spectroscopy (FTIR):

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require careful purification to remove residuals .

- Catalyst Screening: Test alternative catalysts (e.g., Pd(OAc)₂ for cross-couplings) to reduce side products .

- Reaction Monitoring: Use TLC or HPLC-MS to track intermediate formation and adjust reaction times dynamically .

- Controlled Temperature: Slow addition of reagents at 0°C minimizes exothermic side reactions .

Data Contradiction Analysis:

Q. What strategies resolve discrepancies in spectral data for pyrrolidin-2-one derivatives?

Methodological Answer:

- Dynamic NMR Experiments: For detecting conformational changes (e.g., hindered rotation of morpholine groups) causing split peaks .

- Isotopic Labeling: Use ¹⁵N-labeled amines to confirm assignments in crowded regions of ¹H NMR spectra .

- X-ray Crystallography: Resolve ambiguous NOE correlations (e.g., distinguishing axial vs. equatorial substituents) .

Example Case:

A ¹H NMR signal at δ 3.1 ppm initially assigned to a methylene group was re-identified as an overlapping morpholine proton after COSY analysis .

Q. How do structural modifications (e.g., substituents on the morpholine ring) affect bioactivity?

Methodological Answer:

- SAR Studies:

- Replace morpholine with piperazine or thiomorpholine to assess impact on solubility and target binding .

- Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrrolidinone ring to modulate metabolic stability .

- Computational Modeling:

- Use docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs) .

SAR Table:

| Modification | Bioactivity Trend | Reference |

|---|---|---|

| Morpholine → Piperazine | Increased solubility, reduced IC₅₀ | |

| -CH₂NH₂ → -CH₂NHAc | Improved metabolic stability |

Critical Data Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.